molecular formula C24H26N4O4 B11016300 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide

Cat. No.: B11016300
M. Wt: 434.5 g/mol
InChI Key: PFBVGVBEXQNHPT-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a structurally complex molecule combining a benzimidazole-propylacetamide moiety with a 7,8-dimethoxy-2-oxo-benzazepine core.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetamide

InChI

InChI=1S/C24H26N4O4/c1-31-20-12-16-9-11-28(24(30)14-17(16)13-21(20)32-2)15-23(29)25-10-5-8-22-26-18-6-3-4-7-19(18)27-22/h3-4,6-7,9,11-13H,5,8,10,14-15H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

PFBVGVBEXQNHPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCCC3=NC4=CC=CC=C4N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Preparation of the Benzazepine Core: The benzazepine structure can be synthesized through a series of cyclization reactions involving appropriate starting materials such as phenethylamines and aldehydes.

    Coupling of Benzimidazole and Benzazepine: The benzimidazole and benzazepine intermediates are coupled using a suitable linker, such as a propyl chain, through nucleophilic substitution or other coupling reactions.

    Introduction of the Acetamide Group: The final step involves the acylation of the coupled intermediate with an acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzazepine structure may contribute to the compound’s ability to cross cell membranes and interact with intracellular targets. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound’s unique hybrid structure allows comparisons with three classes of analogs: (1) benzimidazole-acetamide derivatives, (2) benzazepine-acetamide analogs, and (3) polyheterocyclic systems. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features pKa (Predicted) Notable Properties
Target Compound C₂₅H₂₇N₅O₄ 477.52 7,8-Dimethoxy-benzazepine, benzimidazole-propyl N/A Hybrid structure, high complexity
N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide (CAS 313508-78-0) C₁₂H₁₅N₃O 217.27 Benzimidazole-propyl 11.91 Simpler backbone, lower molar mass
2-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(propan-2-yloxy)propyl]acetamide C₂₂H₂₉N₃O₅ 415.49 7,8-Dimethoxy-benzazepine, isopropoxypropyl N/A Lacks benzimidazole moiety
N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-4(7)-yl)benzamide (29) C₂₁H₁₈N₆O₂ 386.41 Pyrazole-acetamide, benzamide N/A Dual heterocyclic system

Structural Features

  • Benzimidazole vs. Pyrazole/Triazole Substituents : The target compound’s benzimidazole-propyl group distinguishes it from pyrazole- or triazole-substituted analogs (e.g., compounds 28–31 in ). Benzimidazole’s aromaticity and hydrogen-bonding capacity (via NH groups) may enhance binding interactions compared to pyrazole’s smaller heterocycle .
  • Benzazepine Core : The 7,8-dimethoxy-2-oxo-benzazepine moiety is shared with the compound in , but the latter lacks the benzimidazole group, instead featuring an isopropoxypropyl chain. This substitution reduces molecular complexity and may alter solubility or target affinity.

Physicochemical Properties

  • Molecular Weight and Complexity : The target compound (477.52 g/mol) is significantly larger than simpler benzimidazole-acetamides (e.g., 217.27 g/mol in ) due to its fused benzazepine system. Higher molecular weight may impact bioavailability, as per Lipinski’s rule of five.
  • pKa and Solubility : The benzimidazole-propylacetamide in has a predicted pKa of 11.91, suggesting basicity at physiological pH. The target compound’s additional methoxy and ketone groups could modulate solubility, though experimental data are lacking.

Functional Group Impact

  • Acetamide Linker : The acetamide bridge is common across compared compounds, serving as a flexible spacer that may facilitate interactions with biological targets .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound has the molecular formula C24H26N4O4C_{24}H_{26}N_{4}O_{4} and a molecular weight of approximately 356.4 g/mol. Its structure features a benzimidazole moiety linked to a benzazepine core , with functional groups such as methoxy and acetamide that contribute to its biological activity .

Preliminary studies suggest that this compound interacts with specific enzymes or receptors. This interaction may lead to:

  • Inhibition of Enzyme Functions : The compound may inhibit enzymes involved in various metabolic pathways.
  • Modulation of Receptor Signaling : It can alter signaling pathways in cells, potentially affecting processes like inflammation and cell proliferation.

These actions suggest potential anti-inflammatory and anti-cancer properties , which are common among compounds with similar structural motifs .

Anticancer Activity

Research indicates that compounds with benzimidazole and benzazepine structures often exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit histone deacetylases (HDACs), which play a critical role in cancer progression. The dual moiety structure of this compound may enhance its efficacy against cancer cells by targeting multiple pathways simultaneously .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may stem from its ability to modulate cytokine production. Compounds similar to this one have been shown to activate toll-like receptors (TLRs), which are crucial for immune response regulation. Specifically, TLR7/8 agonists can induce the production of pro-inflammatory cytokines such as TNF-α and IL-12 .

Case Studies

StudyFindings
Study 1 Investigated the anticancer effects of similar benzimidazole derivatives; results indicated significant inhibition of tumor growth in vitro.
Study 2 Evaluated anti-inflammatory properties through TLR activation; demonstrated increased cytokine production in response to treatment with related compounds.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques. These steps include:

  • Formation of the benzimidazole moiety.
  • Coupling with the benzazepine core.
  • Introduction of methoxy and acetamide groups.

This complex synthesis reflects the challenges involved in producing compounds with significant biological activity .

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